molecular formula C12H16ClNO2 B13640739 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide

2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide

Cat. No.: B13640739
M. Wt: 241.71 g/mol
InChI Key: YIYNXKPAGHSPNU-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is an organic compound with the molecular formula C12H16ClNO2 It is a halogenated derivative of a secondary amide bearing an aromatic substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide typically involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloropropanamide in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The amide group can be reduced to form an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of derivatives with different nucleophiles replacing the chlorine atom.

    Oxidation: Formation of 4-methoxyphenylacetic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 2-chloro-N-(1-(4-methoxyphenyl)ethyl)amine.

Scientific Research Applications

2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-substrate interactions due to its amide functionality.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is not well-documented. it is likely to interact with biological targets through its amide and aromatic functionalities. These interactions could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting various molecular pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with the chlorine atom on a different carbon.

    2-Chloro-N-(4-methoxyphenyl)nicotinamide: Contains a nicotinamide moiety instead of a propanamide group.

Uniqueness

2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloro-N-[1-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C12H16ClNO2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,1-3H3,(H,14,15)

InChI Key

YIYNXKPAGHSPNU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(C)Cl

Origin of Product

United States

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